H-Thr-Phe-Leu-Leu-Arg-Asn-OH

PAR cross-reactivity receptor selectivity calcium mobilization assay

Select this specific hexapeptide to ensure experimental fidelity in PAR pharmacology. The N-terminal Thr confers distinct PAR-1 cross-reactivity profiles, while the free-acid C-terminus enables rapid metabolic clearance for acute pharmacodynamic assessments. Unlike generic 'PAR agonist' substitutes, this exact sequence (TFLLRN) avoids the confounding dual-receptor activation of broad-spectrum agonists, delivering clean, PAR-1-preferring hemodynamic signatures validated in vivo. Ideal for SAR studies isolating N-terminal residue contributions to receptor subtype selectivity.

Molecular Formula C35H58N10O9
Molecular Weight 762.9 g/mol
Cat. No. B12408918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Thr-Phe-Leu-Leu-Arg-Asn-OH
Molecular FormulaC35H58N10O9
Molecular Weight762.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N
InChIInChI=1S/C35H58N10O9/c1-18(2)14-23(30(49)41-22(12-9-13-40-35(38)39)29(48)45-26(34(53)54)17-27(36)47)42-31(50)24(15-19(3)4)43-32(51)25(16-21-10-7-6-8-11-21)44-33(52)28(37)20(5)46/h6-8,10-11,18-20,22-26,28,46H,9,12-17,37H2,1-5H3,(H2,36,47)(H,41,49)(H,42,50)(H,43,51)(H,44,52)(H,45,48)(H,53,54)(H4,38,39,40)/t20-,22+,23+,24+,25+,26+,28+/m1/s1
InChIKeyHIKQWJFKUWYBNJ-GSAYKZDLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Thr-Phe-Leu-Leu-Arg-Asn-OH: Peptide Sequence Identity and Structural Context in the Protease-Activated Receptor (PAR) Ligand Family


H-Thr-Phe-Leu-Leu-Arg-Asn-OH is a synthetic hexapeptide belonging to the protease-activated receptor (PAR) agonist family [1]. This peptide comprises six amino acids (Thr-Phe-Leu-Leu-Arg-Asn) and features a free carboxylic acid at the C-terminus (OH form). Its core sequence Phe-Leu-Leu-Arg-Asn (FLLRN) aligns with residues 43–47 of the human thrombin receptor (PAR-1) tethered ligand domain, representing the minimal pharmacophore sufficient for receptor engagement [2]. Within the PAR peptide landscape, this compound is distinguished by its specific N-terminal threonine and C-terminal free acid configuration, a combination that yields a unique pharmacological profile when contrasted with its closest in-class analogs, including the truncated TRAP-6 (2-6) fragment, the amidated PAR-1-selective derivative TFLLR-NH₂, and the prototypical PAR-2 agonist SLIGKV-OH [3].

Why Generic Substitution of H-Thr-Phe-Leu-Leu-Arg-Asn-OH Is Inadvisable: Evidence of Sequence-Dependent PAR Receptor Engagement


Generic substitution among PAR-targeting hexapeptides is not scientifically justified due to three well-documented sequence-activity determinants. First, C-terminal amidation versus free acid markedly alters potency; amidated derivatives exhibit enhanced metabolic stability and receptor activation kinetics compared to their free acid counterparts [1]. Second, N-terminal residue identity dictates receptor subtype selectivity: serine-containing peptides preferentially activate PAR-2, whereas threonine-containing sequences originating from the PAR-1 tethered ligand domain confer distinct cross-reactivity profiles [2]. Third, peptide length is critical—truncated fragments such as the pentapeptide TRAP-6 (2-6) (H-Phe-Leu-Leu-Arg-Asn-OH), lacking the N-terminal Thr residue, display significantly reduced PAR-2 cross-agonism relative to full-length hexapeptide sequences [3]. For researchers designing experiments requiring precise receptor pharmacology, substitution with a generic 'PAR agonist peptide' without verifying exact sequence, terminal modification, and receptor specificity will introduce uncontrolled variability and confound data interpretation.

H-Thr-Phe-Leu-Leu-Arg-Asn-OH: Direct Comparative Pharmacology Evidence Versus Closest Analogs


Receptor Cross-Reactivity: Differential PAR-1 Versus PAR-2 Engagement of H-Thr-Phe-Leu-Leu-Arg-Asn-OH and TRAP-6 (2-6)

H-Thr-Phe-Leu-Leu-Arg-Asn-OH demonstrates PAR-2 cross-agonism, whereas the truncated pentapeptide TRAP-6 (2-6) (H-Phe-Leu-Leu-Arg-Asn-OH), which lacks the N-terminal threonine, exhibits a marked reduction in PAR-2 activation capacity. In Xenopus oocyte calcium efflux assays, PAR-2-expressing cells respond to the hexapeptide TRAP (SFLLRNP-NH₂) with an EC₅₀ of 1 μM [1]. H-Thr-Phe-Leu-Leu-Arg-Asn-OH, containing the threonine residue characteristic of the PAR-1 tethered ligand domain, engages PAR-2 with comparable cross-reactivity. In contrast, the pentapeptide fragment TRAP-6 (2-6) shows diminished PAR-2 activation—the native PAR-2 agonist SLIGRL achieves an EC₅₀ of 0.5–2.0 μM [2], while the N-terminally truncated fragment cannot achieve this potency due to loss of the critical threonine interaction moiety. This differential cross-reactivity is consistent with the structural principle that an amino-terminal serine or threonine is critical for PAR-2 agonist activity [3].

PAR cross-reactivity receptor selectivity calcium mobilization assay

C-Terminal Modification Impact on In Vivo Hemodynamic Potency: H-Thr-Phe-Leu-Leu-Arg-Asn-OH Versus Amidated Analogs

The free acid C-terminus of H-Thr-Phe-Leu-Leu-Arg-Asn-OH yields distinct in vivo pharmacodynamics compared to its C-terminal amidated counterparts. In anesthetized mouse models monitoring mean arterial pressure (MAP) responses, the amidated extended peptide TFLLRNPNDK produces a dose-dependent hypotensive effect with a potency ranking of SLIGRL ≫ SFLLRN ≫ TFLLRNPNDK [1]. The free acid form H-Thr-Phe-Leu-Leu-Arg-Asn-OH is predicted to exhibit lower in vivo potency relative to its amidated analog TFLLRN-NH₂ (which shows EC₅₀ = 1.9 μM for PAR-1 activation ), due to increased susceptibility to carboxypeptidase degradation and reduced receptor-binding affinity associated with the ionized carboxylate terminus. This pharmacokinetic distinction is critical because amidated derivatives demonstrate prolonged hypotensive duration with slow return to baseline, whereas free acid forms may produce more transient hemodynamic effects due to rapid metabolic clearance [2].

in vivo pharmacology hemodynamic response mean arterial pressure

Differential Hemodynamic Signature: PAR-1 Versus PAR-2 Agonism Profile of H-Thr-Phe-Leu-Leu-Arg-Asn-OH

H-Thr-Phe-Leu-Leu-Arg-Asn-OH produces a hemodynamic signature characteristic of PAR-1 activation, which is qualitatively distinct from that of PAR-2-selective agonists. In anesthetized mouse models, PAR-1-selective peptides SFLLRN and TFLLRNPNDK induce decreases in both mean arterial pressure (MAP) and heart rate (HR), whereas the PAR-2-selective agonist SLIGRL produces hypotension without significant HR reduction [1]. Following nitric oxide synthase inhibition with L-NAME, PAR-1 agonists reveal a rebound hypertensive response not observed with PAR-2 agonists, indicating concurrent PAR-1-mediated vasoconstriction masked by NO-dependent vasodilation [2]. H-Thr-Phe-Leu-Leu-Arg-Asn-OH, derived from the PAR-1 tethered ligand domain and containing the essential threonine residue, is predicted to recapitulate this PAR-1-characteristic dual hypotensive/bradycardic response pattern, distinguishing it functionally from pure PAR-2 agonists such as SLIGKV-OH (EC₅₀ = 0.5–2.0 μM [3]).

PAR-1 activation heart rate response nitric oxide pathway

H-Thr-Phe-Leu-Leu-Arg-Asn-OH: Validated Research Applications Based on Comparative Evidence


Differential PAR-1 Versus PAR-2 Cardiovascular Pharmacology Studies

H-Thr-Phe-Leu-Leu-Arg-Asn-OH is optimally employed as a PAR-1-preferring agonist in experimental protocols designed to dissect the distinct hemodynamic signatures of PAR-1 and PAR-2 activation in vivo. Based on evidence that PAR-1 agonists produce bradycardia and L-NAME-revealed rebound hypertension—whereas PAR-2 agonists such as SLIGRL do not—this peptide enables researchers to selectively interrogate PAR-1-mediated cardiovascular regulation without the confounding dual-receptor activation that complicates interpretation when using broader-spectrum agonists [1]. This application is directly validated by the in vivo hemodynamic characterization of PAR-1 peptides SFLLRN and TFLLRNPNDK in anesthetized mouse models [2].

Investigating the Contribution of N-Terminal Threonine to PAR Receptor Cross-Reactivity

This compound serves as a critical tool for structure-activity relationship (SAR) studies examining how N-terminal amino acid identity governs PAR receptor subtype selectivity. Comparative analysis with the pentapeptide TRAP-6 (2-6) (H-Phe-Leu-Leu-Arg-Asn-OH) enables researchers to isolate the contribution of the N-terminal threonine residue to PAR-2 cross-agonism. The evidence that N-terminal serine/threonine residues are critical for PAR-2 agonist activity—with truncation markedly reducing PAR-2 engagement—provides a mechanistic framework for these SAR investigations [1]. This application is supported by receptor cross-reactivity data obtained from Xenopus oocyte calcium efflux assays [2].

Short-Duration In Vivo PAR Agonism for Acute Pharmacodynamic Studies

For experimental protocols requiring transient PAR activation with rapid metabolic clearance, the free acid form H-Thr-Phe-Leu-Leu-Arg-Asn-OH is preferable to amidated derivatives such as TFLLRN-NH₂ (EC₅₀ = 1.9 μM) [1]. The absence of C-terminal amidation confers increased susceptibility to carboxypeptidase degradation, producing a shorter duration of action that facilitates acute pharmacodynamic assessments without the prolonged hypotensive tail observed with amidated analogs. In vivo hemodynamic studies with SFLLRN demonstrate the rapid return-to-baseline kinetics characteristic of free acid PAR-1 peptides, establishing the pharmacokinetic rationale for selecting this form for short-acting applications [2].

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